Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate

Description

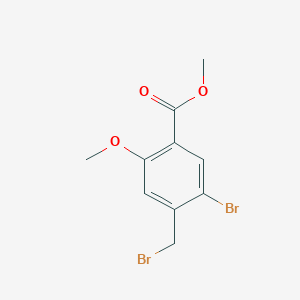

Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate is a brominated aromatic ester with a methoxy group at position 2, a bromine atom at position 5, and a bromomethyl substituent at position 3. This compound is structurally characterized by its electron-withdrawing substituents (Br and BrCH2), which influence its reactivity and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-9-3-6(5-11)8(12)4-7(9)10(13)15-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTMQRUUZCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075281-18-3 | |

| Record name | methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate typically involves multiple steps:

Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Bromomethylation: The final step involves the bromomethylation of the aromatic ring, typically using formaldehyde and hydrobromic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the bromine atoms as reactive sites.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of base and organoboron reagents.

Major Products:

- Substituted benzoates with various functional groups.

- Alcohols or aldehydes from reduction reactions.

- Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Reagent: Employed in various organic reactions to introduce bromine or methoxy groups.

Biology and Medicine:

Drug Development: Investigated for potential pharmacological activities due to its structural similarity to bioactive compounds.

Biochemical Studies: Used in studies to understand the reactivity and interaction of brominated aromatic compounds with biological systems.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Agrochemicals: Explored for use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group can form hydrogen bonds and van der Waals interactions with active sites, influencing the compound’s binding affinity and activity. The bromomethyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Key Findings and Implications

- Positional Isomerism : Bromomethyl and methoxy group positions critically affect electronic properties and reaction pathways. For example, bromomethyl at position 4 (target compound) vs. position 2 (CAS 788081-99-2) alters NAS reactivity .

- Substituent Effects : Electron-withdrawing groups (Br, BrCH2, CF3) enhance stability but reduce ring activation for further substitution. Electron-donating groups (CH3, OCH3) increase reactivity but may compromise stability .

- Synthetic Utility : Commercially available analogs (e.g., Methyl 2-(bromomethyl)benzoate) are preferred for large-scale synthesis, whereas the target compound may require custom routes .

Biological Activity

Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10Br2O3

- Molecular Weight : 319.00 g/mol

- Structure : The compound features a methoxy group and two bromine substituents, which are crucial for its biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets. Key mechanisms include:

- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic substitution reactions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification of xenobiotics. This interaction can lead to inhibition or alteration of enzyme activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development.

Anticancer Potential

The unique structure of this compound allows for exploration in anticancer research. It may interact with specific cellular targets to inhibit tumor growth. Studies are ongoing to elucidate its effects on cancer cell lines and identify potential mechanisms of action.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound inhibited cytochrome P450 enzymes, leading to altered metabolic pathways in treated cells. This inhibition was quantified using IC50 values across different enzyme assays.

Enzyme Target IC50 (µM) CYP1A2 15.3 CYP2D6 23.7 CYP3A4 12.5 -

Antimicrobial Activity :

- In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Cell Proliferation Assay :

- A study evaluating the effects on cancer cell lines showed that treatment with this compound led to a reduction in cell viability by approximately 40% in breast cancer cells after 48 hours.

Q & A

Q. What are the optimal synthetic strategies for Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate, considering regioselectivity and functional group compatibility?

- Methodological Answer : The synthesis should prioritize sequential bromination to avoid overhalogenation. Start with methyl 2-methoxybenzoate as the core structure. First, brominate the aromatic ring at the 5-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst in CCl₄). Next, introduce the bromomethyl group at the 4-position via a radical bromination or alkylation reaction. Protect the methoxy group during bromination steps using trimethylsilyl chloride to prevent demethylation. Purify intermediates via column chromatography (hexane/ethyl acetate gradients) and confirm regioselectivity using -NMR (e.g., aromatic proton splitting patterns) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- -NMR : Look for singlet peaks corresponding to the methoxy group (~3.8–4.0 ppm) and methyl ester (~3.9 ppm). The bromomethyl group (-CH₂Br) appears as a singlet or multiplet near 4.3–4.5 ppm. Aromatic protons in the 7.0–8.0 ppm range indicate substitution patterns.

- -NMR : Identify carbonyl (ester) signals at ~165–170 ppm and brominated carbons (C-Br) at ~30–40 ppm for aliphatic Br and ~110–130 ppm for aromatic Br.

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm) and methoxy C-O stretches (~1250 cm).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm) .

Q. What are the critical storage and handling protocols for this compound to ensure compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Ensure containers are tightly sealed to avoid moisture ingress, which can hydrolyze the ester group. Use desiccants (silica gel) in storage cabinets. During handling, wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Work in a fume hood to avoid inhalation of volatile brominated byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying bromination conditions?

- Methodological Answer : Contradictions in yields often arise from competing side reactions (e.g., di-bromination or ester hydrolysis). Systematically vary:

- Solvent polarity : Use non-polar solvents (CCl₄) for radical bromination to favor mono-substitution.

- Temperature : Optimize between 60–80°C to balance reaction rate and selectivity.

- Catalyst loading : Adjust AIBN or FeBr₃ concentrations (0.5–2 mol%) to control radical initiation.

Monitor reaction progress via TLC (silica, UV detection) and GC-MS. For low yields, isolate byproducts (e.g., via preparative HPLC) and characterize to identify degradation pathways .

Q. How can computational chemistry aid in predicting the reactivity of brominated substituents in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate bond dissociation energies (BDEs) for C-Br bonds to predict cleavage tendencies.

- Simulate -NMR chemical shifts (GIAO method) to resolve structural ambiguities.

Compare computational results with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Q. How can X-ray crystallography resolve structural ambiguities in brominated benzoate derivatives, and what challenges are specific to this compound?

- Methodological Answer : Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and halogen positioning. Challenges include:

- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures may yield suitable crystals.

- Disorder in bromine atoms : Refine using SHELXL with anisotropic displacement parameters.

- Weak diffraction : Heavy bromine atoms cause absorption; apply multi-scan corrections (e.g., SADABS).

Compare with analogous structures (e.g., methyl 5-bromo-2,4-dimethylbenzoate ) to identify trends in packing motifs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting 13C^{13} \text{C}13C-NMR data for the bromomethyl group in this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers around the C-CH₂Br bond) or solvent polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.